4-acetamido-N,N-diethylbenzamide
Description
Contextualization of N,N-Diethylbenzamide Derivatives in Contemporary Academic Inquiry
N,N-diethylbenzamide and its derivatives have a notable history, with N,N-diethyl-meta-toluamide (DEET) being the most prominent example, widely recognized for its potent insect-repellent properties. guidechem.com This has spurred further investigation into the structure-activity relationships of related compounds. researchgate.netnih.gov Researchers have explored how different substituents on the benzamide (B126) ring influence the compound's interaction with biological targets. nih.govnih.gov These studies often involve the synthesis and evaluation of a series of analogs to identify key structural motifs responsible for their activity. nih.gov The N,N-diethylamide group itself is of significant interest in synthetic chemistry due to its role as a directed metalation group, which allows for regiocontrolled functionalization of the aromatic ring.
Current Research Landscape and Emerging Opportunities for 4-Acetamido-N,N-Diethylbenzamide
While extensive research exists for various substituted N,N-diethylbenzamides, specific studies focusing on this compound are limited in publicly available literature. However, the known chemistry of its constituent parts allows for informed speculation on its potential research avenues. A plausible synthetic route involves the acylation of 4-aminobenzoyl chloride to produce 4-acetamidobenzoyl chloride, followed by a reaction with diethylamine (B46881). prepchem.comshaalaa.com
The exploration of this compound and its analogs could be a promising area for the development of new chemical entities. Structure-activity relationship studies on a series of N-substituted benzamides could elucidate the specific contribution of the 4-acetamido group to the molecule's properties. nih.gov Given the established biological activity of many benzamide derivatives, this compound could be investigated for a range of applications, from medicinal chemistry to materials science. The lack of extensive research to date signifies a clear opportunity for novel investigation into the synthesis, characterization, and potential applications of this specific molecule.
Physicochemical Data of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₃H₁₈N₂O₂ | 234.30 | Not available | Not available |
| N,N-Diethylbenzamide | C₁₁H₁₅NO | 177.24 | 38-40 | 146-150 (at 15 mmHg) |
| 4-Acetamidobenzoyl chloride | C₉H₈ClNO₂ | 197.62 | Not available | Not available |
| N,N-Diethyl-p-toluamide | C₁₂H₁₇NO | 191.27 | Not available | Not available |
Properties
IUPAC Name |
4-acetamido-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)11-6-8-12(9-7-11)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAIAVRNWAMWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 4 Acetamido N,n Diethylbenzamide Derivatives
Analysis of Positional and Substituent Effects on Molecular Recognition
The spatial arrangement and electronic properties of substituents on a core molecular scaffold are fundamental to its molecular recognition capabilities. In the case of N,N-diethylbenzamide derivatives, the position and nature of functional groups on the phenyl ring dictate the molecule's shape, crystal packing, and non-covalent interaction profile, which are essential for defining molecular recognition processes researchgate.netmdpi.com.
The 4-acetamido group (CH₃CONH-) is a significant functional moiety that can profoundly influence a molecule's interaction profile. It contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the C=O and N atoms), allowing for specific and directional interactions. The placement of this group at the para- (4-) position of the benzamide (B126) ring has distinct stereochemical implications.
Studies on 4-substituted diarylamides have shown that the functional group's position has a marked effect on supramolecular assembly and crystal lattice energetics researchgate.netmdpi.com. The 4-acetamido group, in this context, can participate in forming ordered crystalline structures through hydrogen bonding networks. This controlled organization is a key aspect of molecular recognition, where seemingly minor changes to a molecule's structure can significantly alter its assembly in the solid state mdpi.com. The ability to form these predictable interactions is crucial in materials science and is a foundational element in understanding how these molecules might interact with biological targets researchgate.netmdpi.com.
To understand the specific contribution of the 4-acetamido group, it is instructive to compare its effects with other substituents on the N,N-diethylbenzamide scaffold and related amides. Structure-activity relationship (SAR) studies provide a framework for these comparisons by systematically altering substituents and measuring the impact on a specific activity.
For instance, in the development of antiplasmodial agents based on a 2-phenoxybenzamide core, the nature of the substituent at the 4-position of the phenoxy ring was found to be critical for activity. A comparative study showed that replacing a 4-fluorophenoxy group with a 4-acetamidophenoxy group led to a distinct decrease in antiplasmodial activity mdpi.com. While the 4-acetamidophenoxy derivative still exhibited activity, it was less potent than its fluoro-substituted counterpart, indicating that the electronic and steric properties of the acetamido group were less favorable for this particular biological target mdpi.com.
| Compound/Substituent | Target | IC₅₀ (µM) |
| 4-Fluorophenoxy Derivative | P. falciparum NF54 | 0.231 |
| 4-Acetamidophenoxy Derivative | P. falciparum NF54 | 1.146 |
| Unsubstituted (Hydrogen) | P. falciparum NF54 | 3.738 |
This table presents a comparison of the 50% inhibitory concentration (IC₅₀) for different 4-substituted phenoxybenzamide derivatives, demonstrating the influence of the substituent on antiplasmodial activity. Data sourced from mdpi.com.
This highlights a key principle of SAR: the optimal substituent is target-dependent. While the hydrogen-bonding capacity of the acetamido group may be beneficial for one interaction, the electron-withdrawing nature and smaller size of a fluorine atom may be preferred for another. Broader studies on amides like N,N-diethyl-m-toluamide (DEET) have also shown that variations in the amide structure significantly impact biological activity, though a simple correlation with physical properties like vapor pressure or lipophilicity is not always evident nih.gov.
SAR in Receptor Ligand Design and Binding Dynamics (e.g., Opioid Receptor Ligands)
The N,N-diethylbenzamide scaffold has proven to be a valuable core structure in the design of ligands for specific biological receptors, most notably the delta-opioid receptor (δ-OR) nih.gov. SAR studies in this area focus on modifying the scaffold to achieve high binding affinity and selectivity for the target receptor.
A key objective in receptor ligand design is to maximize affinity for the desired target while minimizing affinity for off-target receptors to reduce side effects. The N,N-diethylbenzamide moiety is a feature of several potent and highly selective δ-OR agonists.
For example, the compound N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide was found to bind with high affinity to the δ-OR, with an IC₅₀ of 0.87 nM nih.gov. Crucially, it demonstrated exceptional selectivity over the mu-opioid (μ-OR) and kappa-opioid (κ-OR) receptors nih.gov. Another series, based on a 4-(phenylamino)-N,N-diethylbenzamide structure, also yielded potent δ-OR agonists. The parent compound in one study, (-)-RTI5989-54, showed selective binding and full agonist activity at the delta receptor nih.gov. Further modifications, such as the addition of a hydroxyl group (RTI5989-61) or altering an N-allyl group to a trans-crotyl group (RTI5989-62), increased binding affinity and potency nih.gov.
| Compound | δ-OR IC₅₀ (nM) | μ/δ Selectivity Ratio | κ/δ Selectivity Ratio | δ-OR EC₅₀ (nM) |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | 0.87 | 4370 | 8590 | N/A |
| (-)-RTI5989-54 | N/A | N/A | N/A | 17.6 |
| RTI5989-61 (hydroxyl added) | N/A | N/A | N/A | 0.43 |
| RTI5989-62 (trans-crotyl) | N/A | N/A | N/A | 0.20 |
This table shows the binding affinity (IC₅₀) and functional potency (EC₅₀) of various N,N-diethylbenzamide derivatives at the delta-opioid receptor (δ-OR), along with selectivity ratios over mu- (μ-OR) and kappa- (κ-OR) opioid receptors. Data sourced from nih.govnih.gov. N/A indicates data not available in the cited source.
These findings underscore the utility of the N,N-diethylbenzamide scaffold in achieving both high affinity and remarkable selectivity for the delta-opioid receptor through systematic structural modifications.
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to be recognized by a specific biological target nih.gov. Elucidating the pharmacophore for N,N-diethylbenzamide chemotypes that act as δ-OR agonists is crucial for designing new, potentially improved ligands.
Based on the SAR of potent agonists, a general pharmacophore model for this class of compounds can be proposed. The key features include:
The N,N-diethylbenzamide moiety: This group is a constant feature and likely engages in crucial interactions within the receptor binding pocket.
A central nitrogen-containing ring: In many potent analogues, this is a piperidine or piperazine ring, which acts as a central scaffold nih.gov.
A phenyl group: An additional phenyl ring, often attached to the central scaffold, is a common feature and likely participates in hydrophobic or aromatic stacking interactions.
Specific N-substituents: The nature of the substituent on the central nitrogen ring, such as the allyl group in some derivatives, is critical for activity and efficacy nih.gov.
The SAR of these compounds suggests they interact with the delta-opioid receptor in a manner similar to SNC-80, a well-characterized δ-OR agonist, indicating they likely share key pharmacophoric features nih.gov. A successful pharmacophore model must also account for spatial constraints imposed by the receptor's binding site to avoid steric clashes nih.gov.
Mechanistic and Molecular Interaction Studies in Vitro and Theoretical Perspectives
Elucidation of Molecular Targets and Biochemical Pathways
The benzamide (B126) scaffold, a core component of 4-acetamido-N,N-diethylbenzamide, is significant in the development of molecules for biomedical imaging and diagnostics.
In Vitro Studies on Cellular Uptake and Distribution of Radiotracers Based on Benzamide Scaffolds
Benzamide derivatives are crucial in the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov These radiotracers help in diagnosing malfunctions in neurotransmission. nih.gov In vitro studies are essential to determine the affinity and specificity of these compounds for their molecular targets. For instance, various halogenated benzamide derivatives have been synthesized and evaluated for their binding affinity to dopaminergic, serotonergic, and adrenergic receptors. nih.gov
The cellular uptake of nanoparticles functionalized with antibodies, which can be based on benzamide scaffolds, has been investigated to understand their internalization mechanism. mdpi.com Confocal microscopy and flow cytometry have revealed that these nanoparticles are often taken up via endocytic pathways. mdpi.com The specific targeting ability of these functionalized nanoparticles is confirmed by blocking experiments, where free antibodies compete for receptor binding sites, thus reducing the uptake of the nanoparticle-antibody conjugates. mdpi.com
The following table summarizes the in vitro affinities and lipophilicity of selected benzamide derivatives, which are crucial parameters for their potential as radiotracers. nih.gov
Table 1: In Vitro Affinities and Lipophilicity of Benzamide Derivatives
| Compound | Receptor Affinity (Ki, nM) D2 | log D(7.4) |
|---|---|---|
| NAE (27) | 0.68 | 2.91 |
| NADE (28) | 14 | 2.81 |
| IBZM (3) | Not specified in snippet | Not specified in snippet |
| Raclopride (4) | Not specified in snippet | Not specified in snippet |
| FLB457 (5) | Not specified in snippet | Not specified in snippet |
| FP (1) | Not specified in snippet | Not specified in snippet |
| DMFP (2) | Not specified in snippet | Not specified in snippet |
| NABrE (29) | Not specified in snippet | Not specified in snippet |
| NABrDE (30) | Not specified in snippet | Not specified in snippet |
Investigation of Enzyme Modulation and Cellular Responses by Benzamide Derivatives (e.g., Glutathione S-Transferase Induction)
Benzamide derivatives have been investigated for their ability to modulate enzyme activity, which can trigger specific cellular responses. A notable example is the inhibition of Glutathione S-transferase (GST), an enzyme family involved in detoxification and cellular protection against oxidative stress. nih.gov Certain benzamide-related structures, such as benzenesulfonamide (B165840) derivatives, have been developed as potent inhibitors of GSTO1-1, an enzyme implicated in inflammatory diseases. nih.gov
The inhibition of GSTP1-1, an isoform of GST, by specific compounds can lead to the dissociation of the GSTP1-1/c-jun NH2-terminal kinase (JNK) complex. nih.gov This dissociation activates the JNK-mediated pathway, ultimately resulting in apoptosis, or programmed cell death. nih.gov The cytotoxic effects of these inhibitors have been observed in various cancer cell lines, suggesting their potential as anticancer agents. nih.gov
Chemical Reaction Mechanism Investigations
Understanding the mechanisms of chemical reactions is fundamental to synthesizing compounds like this compound efficiently and with high purity.
Mechanistic Pathways of Mitsunobu Amidation Reactions
The Mitsunobu reaction is a versatile method for forming esters and other functional groups, including amides, from an alcohol and a nucleophile. wikipedia.orgorganic-chemistry.org A significant application of this reaction is the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine (B46881). nih.govnih.gov This specific transformation is believed to follow a non-classical mechanism. nih.govnih.gov
The classical Mitsunobu reaction mechanism involves the following key steps:
Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine (B1666868) intermediate. wikipedia.org
This intermediate deprotonates the acidic nucleophile (in this case, the benzoic acid) to form an ion pair. wikipedia.org
The alcohol is then activated by the phosphonium (B103445) species, forming an alkoxyphosphonium salt, which is a good leaving group. organic-chemistry.org
The nucleophile then displaces the activated alcohol in an SN2 reaction, resulting in an inversion of stereochemistry if the alcohol is chiral. wikipedia.orgorganic-chemistry.org
However, for the amidation of benzoic acids with amines, the proposed mechanism involves the formation of an acyloxyphosphonium ion intermediate. nih.govnih.gov This suggests a deviation from the classical pathway, highlighting the complexity and substrate-dependent nature of the Mitsunobu reaction.
The following table outlines the general reactants and products in the Mitsunobu synthesis of N,N-diethylbenzamides.
Table 2: Reactants and Products in the Mitsunobu Synthesis of N,N-Diethylbenzamides
| Reactant Type | Example | Role |
|---|---|---|
| Benzoic Acid Derivative | 4-acetamidobenzoic acid | Acidic pronucleophile |
| Amine | Diethylamine | Nucleophile |
| Phosphine | Triphenylphosphine | Activating agent |
| Azodicarboxylate | DIAD or DEAD | Oxidizing agent |
| Product | This compound | Desired amide |
| Byproduct | Triphenylphosphine oxide | Reduced phosphine |
Electrosynthetic Processes for Amide Functionalization and Transformations
Electrosynthesis has emerged as a sustainable and efficient alternative to traditional methods for amide bond formation. rsc.org This approach avoids the use of often hazardous and atom-uneconomical activating agents required in conventional amide synthesis from carboxylic acids and amines. rsc.orgchinesechemsoc.org
Several electrochemical strategies for amide synthesis have been developed:
From Thiocarboxylic Acids and Amines: This method proceeds through the electrochemical oxidation of thioaliphatic acids to disulfides, which then react with amines to form amides. nih.gov This process can be catalyst-free. nih.gov
From Carboxylic Acids and Amines: A proposed mechanism involves the formation of an acyl radical from the carboxylic acid, which then reacts with an amine to yield the amide after an anodic oxidation step. rsc.org
From Alcohols and Ammonia (B1221849)/Amines: This strategy involves the anodic co-electrolysis of an alcohol and ammonia or an amine. chinesechemsoc.org This method allows for the synthesis of primary, secondary, and tertiary amides under ambient conditions. chinesechemsoc.org
Electrochemical methods can also be used for the functionalization of existing amides. For example, the Shono oxidation is an electrochemical process that can be applied to N,N-dialkylated benzamides. researchgate.net
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-acetamido-N,N-diethylbenzamide. nih.govnih.gov These methods are used to optimize the molecular geometry to its lowest energy state and to calculate a variety of electronic descriptors.
Detailed Research Findings: Studies on related amide-containing molecules demonstrate that DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, can be used to determine key electronic properties. nih.gov For a molecule like this compound, these calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap is a critical indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the carbonyl oxygen of the amide group would be expected to show a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. Conversely, the amide hydrogens would exhibit positive potential. researchgate.net
Fukui functions can also be calculated to provide a more quantitative prediction of local reactivity. These functions indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
Table 5.1: Illustrative Electronic Descriptors Calculated via DFT for Amide Derivatives This table is illustrative, based on typical values for similar organic molecules, to demonstrate the type of data generated.
| Descriptor | Predicted Value/Region | Significance for this compound |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity, relevant for charge-transfer interactions. |
| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capacity, relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap | ~ 5.5 eV | Suggests high kinetic stability. |
| Dipole Moment | ~ 3.5 - 4.5 Debye | Indicates overall polarity, influencing solubility and intermolecular forces. researchgate.net |
| MEP Negative Region | Carbonyl Oxygen | Site for hydrogen bonding and interaction with electrophiles. researchgate.net |
| MEP Positive Region | Amide N-H | Site for interaction with nucleophiles. |
Molecular Docking and Dynamics Simulations of Benzamide-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.govnih.gov
Detailed Research Findings: Molecular docking predicts the preferred orientation and conformation of a ligand within the binding site of a receptor, estimating the binding affinity through a scoring function. nih.gov For this compound, a docking study would involve placing the molecule into the active site of a target protein and evaluating the various possible poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on other benzamide-containing ligands have successfully used docking to understand their binding modes. For instance, docking studies on benzamide (B126) derivatives have elucidated interactions with enzymes like the bacterial FabH-CoA complex. nih.govnih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation models the atomic movements of the system, providing a dynamic view of the binding. arxiv.org This can reveal whether the initial binding pose is stable, identify key amino acid residues that maintain the interaction, and observe any conformational changes in the protein or ligand upon binding. researchgate.netacs.org Simulations on related systems, such as the trypsin-benzamidine complex, have shown that MD can validate binding poses and analyze the dynamics of dissociation. arxiv.org
Table 5.2: Example of Predicted Interactions from a Molecular Docking Study This table illustrates the type of interactions that would be analyzed in a docking study of this compound with a hypothetical enzyme active site.
| Ligand Moiety | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |
| Acetamido Carbonyl Oxygen | Arginine (Arg) | Hydrogen Bond | 2.9 |
| Benzamide Carbonyl Oxygen | Lysine (Lys) | Hydrogen Bond | 3.1 |
| Phenyl Ring | Phenylalanine (Phe) | Pi-Pi Stacking | 4.5 |
| Diethylamino Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction | 3.8 - 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized derivatives. frontiersin.org
Detailed Research Findings: To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) is required. researchgate.net For each compound in the series, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molar refractivity), electronic descriptors from quantum calculations (e.g., dipole moment, HOMO/LUMO energies), and topological indices that describe the molecular structure. nih.govresearchgate.net
Statistical techniques such as Multiple Linear Regression (MLR) or machine learning methods like Support Vector Machines (SVR) and Artificial Neural Networks (ANN) are then used to generate an equation that links the descriptors to the activity. frontiersin.orgnih.gov For example, a QSAR study on benzamide derivatives with anti-leukotriene activity successfully identified conformational characteristics necessary for potent activity. nih.gov Similarly, a DFT-based QSAR study on sulfonamide derivatives found that descriptors like energy, entropy, and polarity were key influencers of inhibitory activity. nih.gov
The resulting QSAR model can be used to predict the activity of novel this compound derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates and guide the design of more potent compounds. researchgate.net
Table 5.3: Illustrative QSAR Model for Benzamide Derivatives This is a representative example of a QSAR equation and its statistical validation parameters, based on published studies.
| Component | Description |
| Example Equation | pIC₅₀ = 0.85LogP - 0.15DipoleMoment + 0.05*SurfaceArea + 2.5 |
| Statistical Parameters | |
| Correlation Coefficient (R²) | 0.91 (Indicates a good fit of the model to the data) |
| Cross-validated R² (Q²) | 0.85 (Indicates good predictive power on new data) |
| F-statistic | 33.2 (Indicates statistical significance of the model) |
| Descriptors Used | LogP (Lipophilicity), Dipole Moment (Polarity), Surface Area (Size) |
Prediction of Intermolecular Interactions and Coordination Ability
The ability of this compound to interact with other molecules and participate in coordination complexes is governed by its intermolecular forces, which can be predicted using computational methods. researchgate.net
Detailed Research Findings: As discussed in section 5.1, Molecular Electrostatic Potential (MEP) maps are a primary tool for visualizing and predicting sites for intermolecular interactions. researchgate.net The MEP map for this compound would highlight the electron-rich carbonyl oxygens and the electron-deficient amide proton, identifying them as potential hydrogen bond acceptors and donors, respectively. These sites are crucial for the molecule's interaction with biological receptors and for its self-assembly or coordination behavior.
The coordination ability, particularly with metal ions, can also be inferred. The oxygen atoms of the carbonyl groups are the most likely coordination sites for metal cations due to their high negative electrostatic potential and the presence of lone pairs of electrons. Computational studies can model the geometry and stability of such potential coordination complexes.
Furthermore, analysis of electronic properties calculated via quantum chemistry, such as atomic charges and the dipole moment, provides insight into the nature and strength of potential intermolecular interactions. researchgate.net For example, studies on N,N-diethyl-m-toluamide (DEET) have shown that specific electronic properties, including the electrostatic potential near the amide nitrogen and oxygen, are crucial predictors of its repellent efficacy, which is mediated by intermolecular interactions with mosquito receptors. researchgate.net These same principles apply to understanding the interaction potential of this compound.
Advanced Spectroscopic Characterization and Analytical Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-acetamido-N,N-diethylbenzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom, their connectivity, and stereochemistry.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments would be expected. The ethyl groups on the benzamide (B126) nitrogen are diastereotopic due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted benzamides. researchgate.net This can lead to separate, complex signals for the methylene (B1212753) (N-CH₂) and methyl (CH₃) protons, rather than simple quartets and triplets, especially at low temperatures. The acetamido group would exhibit a sharp singlet for its methyl protons (CH₃-C=O) and a singlet for the amide proton (N-H), which may be broadened by exchange. The aromatic protons on the benzene (B151609) ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances would include those for the two carbonyl carbons (one for the benzamide and one for the acetamido group), the carbons of the aromatic ring, and the carbons of the N,N-diethyl and acetamido groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the acetamido group and the electron-withdrawing nature of the diethylamide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures such as N,N-diethylbenzamide and 4-substituted acetanilides.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| N-CH₂-CH₃ (Ethyl) | ~1.1-1.3 (broad multiplet) | ~13-15 |
| N-CH₂-CH₃ (Ethyl) | ~3.2-3.6 (broad multiplet) | ~40-43 |
| C=O (Benzamide) | - | ~171 |
| Aromatic C-H (ortho to C=O) | ~7.4-7.6 (d) | ~128-130 |
| Aromatic C-H (ortho to NHAc) | ~7.6-7.8 (d) | ~118-120 |
| Aromatic C (ipso to C=O) | - | ~133-135 |
| Aromatic C (ipso to NHAc) | - | ~140-142 |
| NH-C=O | ~8.0-8.5 (broad s) | - |
| CH₃-C=O (Acetamido) | ~2.1-2.2 (s) | ~24 |
| C=O (Acetamido) | - | ~169 |
Abbreviations: s = singlet, d = doublet, m = multiplet, br = broad.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis in Synthetic Research
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₃H₁₈N₂O₂), the theoretical exact mass can be calculated and compared against the experimental value, typically with a mass accuracy of less than 5 ppm, which unequivocally confirms the molecular formula.
Beyond molecular mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation patterns, which serve as a structural fingerprint. nih.gov In the analysis of this compound, characteristic fragmentation pathways would be observed. Common fragmentation would involve the cleavage of the amide bonds. A primary fragmentation would be the loss of the diethylamino radical, leading to the formation of the 4-acetamidobenzoyl cation. Another key fragmentation pathway involves the McLafferty rearrangement or cleavage at the acetamido group.
Table 2: Predicted HRMS Data and Major Fragment Ions for this compound
| Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₃H₁₉N₂O₂⁺ | 235.1441 | Protonated molecular ion |
| [M+Na]⁺ | C₁₃H₁₈N₂O₂Na⁺ | 257.1260 | Sodium adduct |
| [M-C₄H₁₀N]⁺ | C₉H₈NO₂⁺ | 162.0550 | Loss of diethylamine (B46881) from [M+H]⁺ |
| [C₇H₇NO]⁺ | C₇H₇NO⁺ | 121.0528 | Ion from cleavage of the benzamide C-N bond |
| [C₂H₄O] | - | - | Neutral loss of ketene (B1206846) from acetamido group |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups.
The two amide moieties would produce distinct carbonyl (C=O) stretching vibrations. The tertiary benzamide carbonyl typically appears in the region of 1630-1660 cm⁻¹. The secondary amide of the acetamido group gives rise to two important bands: the Amide I band (primarily C=O stretch) around 1660-1680 cm⁻¹ and the Amide II band (a mixture of N-H bending and C-N stretching) around 1520-1550 cm⁻¹. acs.orgnih.gov The N-H stretching vibration of the acetamido group would be visible as a distinct peak in the 3200-3400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretches from the ethyl and acetyl groups, would also be present.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amide (Acetamido) | 3200 - 3400 |
| C-H Stretch (sp²) | Aromatic | 3000 - 3100 |
| C-H Stretch (sp³) | Aliphatic (Ethyl, Acetyl) | 2850 - 3000 |
| Amide I (C=O Stretch) | Secondary Amide (Acetamido) | 1660 - 1680 |
| Amide (C=O Stretch) | Tertiary Amide (Benzamide) | 1630 - 1660 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| Amide II (N-H Bend, C-N Stretch) | Secondary Amide (Acetamido) | 1520 - 1550 |
Chromatographic Techniques (e.g., GC-MS, HPLC) in Synthetic Validation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby validating the synthesis and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a moderately polar compound like this compound.
A typical method would employ reversed-phase HPLC, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high proportion of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would effectively separate the compound from impurities of different polarities. sielc.comhplc.eu Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly (e.g., ~254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, provided the compound is sufficiently volatile and thermally stable. This technique offers excellent separation and provides mass spectral data for peak identification. The retention time in the chromatogram serves as a qualitative measure, while the integrated peak area provides quantitative information about the compound's purity.
X-ray Crystallography for Solid-State Structural Analysis of Benzamide Complexes
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can unambiguously establish the molecular conformation and reveal details about intermolecular interactions that govern the crystal packing.
For this compound, a single-crystal X-ray diffraction study would provide exact bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the potential for intermolecular hydrogen bonding. The N-H proton of the acetamido group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group (either on the benzamide or another molecule's acetamido group) can act as an acceptor. researchgate.net These N-H···O hydrogen bonds are strong organizing forces that would likely play a dominant role in the crystal packing, potentially forming chains or dimeric structures. The analysis would also reveal the planarity of the amide groups and the orientation of the diethylamino substituents relative to the benzene ring.
Potential Research Applications of the 4 Acetamido N,n Diethylbenzamide Scaffold in Advanced Materials and Biological Probes
Development of Chemical Probes for Receptor Binding Studies
The benzamide (B126) scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. Substituted benzamides have been developed as high-affinity ligands for several G protein-coupled receptors (GPCRs) and other central nervous system receptors. nih.gov For instance, derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide have been synthesized and evaluated as selective agonists for the 5-HT₄ receptor, which is a target for treating gastrointestinal motility disorders. nih.gov The nature and position of substituents on the benzamide ring are critical for determining the binding affinity and selectivity.
The 4-acetamido-N,N-diethylbenzamide scaffold could be explored for similar purposes. The acetamido group at the 4-position can act as a hydrogen bond donor and acceptor, potentially anchoring the ligand in the binding pocket of a receptor. The N,N-diethylamide moiety contributes to the molecule's lipophilicity and can engage in van der Waals interactions. By modifying the diethylamide group or introducing other substituents to the aromatic ring, a library of compounds based on this scaffold could be synthesized and screened for activity at various receptors.
Furthermore, the benzamide framework has been utilized in the development of chemical probes for cannabinoid receptors. For example, a photoreactive probe, LEI121, was designed to be a selective bifunctional tool for the type 2 cannabinoid receptor (CB₂R), enabling the study of receptor expression and ligand engagement. acs.org This highlights the versatility of the benzamide core in creating sophisticated chemical tools. The this compound structure could serve as a starting point for designing similar probes, where the acetamido group could be modified to incorporate photoreactive or click-chemistry handles for covalent labeling and visualization of target receptors. acs.org
Radiopharmaceutical Development for Diagnostic or Research Imaging (Non-Clinical Models)
Radiolabeled molecules are essential tools in nuclear medicine for non-invasive diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). pharmafocusasia.com The benzamide scaffold has proven to be a suitable platform for developing such imaging agents, particularly for oncology.
A significant area of research has been the development of benzamide analogs that target sigma receptors (σ₁ and σ₂), which are overexpressed in many types of human tumors, including prostate cancer. google.com.nanih.govnih.gov Researchers have synthesized fluorine-containing benzamide derivatives and radiolabeled them with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide ideal for PET imaging. nih.govnih.gov These radiotracers have shown high tumor uptake in non-clinical models, allowing for clear visualization of tumors. nih.gov For example, compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide have been identified as promising candidates for imaging the sigma-2 receptor status of solid tumors. nih.gov
The this compound scaffold represents a viable candidate for derivatization into a novel radiopharmaceutical. The acetamido group could be replaced with or used as a handle to attach a chelator for a metallic radionuclide or a precursor for radiohalogenation. The core structure's ability to be systematically modified allows for the fine-tuning of pharmacokinetic properties to achieve optimal tumor-to-background ratios for imaging. The development of such a probe would involve synthesizing a suitable precursor from the this compound scaffold, followed by radiolabeling and evaluation in preclinical cancer models to assess its biodistribution and tumor-targeting efficacy.
Research into Agrochemical and Pest Control Mechanisms (Focus on Molecular Interactions)
The N,N-diethylbenzamide substructure is famously present in some of the most widely used insect repellents. N,N-Diethyl-m-toluamide (DEET), an isomer of a methylated analog of N,N-diethylbenzamide, is a gold standard insect repellent effective against a wide range of arthropods. wikipedia.org The parent compound, N,N-diethylbenzamide, has also been shown to possess significant repellent activity against mosquitoes. nih.govresearchgate.net
The mechanism of action of DEET is multimodal; it is thought to act as a spatial repellent by activating olfactory receptor neurons, leading to avoidance behavior in insects. frontiersin.orgnih.gov It may also act as a "confusant" by interfering with the insect's ability to process host odors, such as those from human skin. frontiersin.org The specific molecular interactions involve insect odorant receptors (ORs) and potentially other chemoreceptors. nih.gov
The this compound scaffold is a highly relevant structure for research in this area. The addition of the 4-acetamido group could significantly alter the electronic and steric properties of the molecule compared to DEET or N,N-diethylbenzamide. This modification could lead to altered binding affinities for insect ORs, potentially resulting in enhanced or more selective repellency. Research could focus on the synthesis of this compound and its isomers to study their interactions with specific insect olfactory receptors expressed in cellular systems. Such studies would provide valuable insight into the structure-activity relationships of benzamide-based repellents and could lead to the development of new active ingredients with improved properties. frontiersin.orgnih.gov
Exploration in Polymer Chemistry and Advanced Material Science (as a structural motif)
The inherent properties of the benzamide and acetamido groups make the this compound scaffold an interesting motif for incorporation into polymers and advanced materials. Amide bonds are fundamental units in many high-performance polymers, such as polyamides (nylons), where intermolecular hydrogen bonding between amide groups imparts high strength and thermal stability.
A practical application of a similar scaffold has been demonstrated in the creation of functional textiles. Researchers have synthesized reactive dyes with insect-repellent properties by modifying the structure of DEET. researchgate.netresearchgate.net In one approach, DEET was nitrated at the 4-position of the benzene (B151609) ring and subsequently reduced to create 4-amino-N,N-diethyl-3-methylbenzamide. researchgate.net This amino-functionalized benzamide was then used as a building block to synthesize a reactive dye. When applied to nylon fabric, the dye covalently bonded to the polymer, creating a textile with durable, wash-resistant mosquito repellency. researchgate.netresearchgate.net
This methodology could be directly adapted using the this compound scaffold. The acetamido group itself, or its hydrolysis product, the amino group, could serve as a reactive site for polymerization or for grafting onto other polymer backbones. This could lead to the development of novel polymers with intrinsic functionalities. For example, incorporating this scaffold into a polymer could yield materials with built-in insect repellency, UV protection, or other desirable properties for applications in smart textiles, coatings, or advanced composite materials. The presence of both hydrogen bond donating (N-H of the acetamido group) and accepting (carbonyl oxygens) sites could be exploited to control the supramolecular architecture and mechanical properties of new materials.
Conclusion and Future Research Perspectives
Synthesis of Current Research Trajectories for the N,N-Diethylbenzamide Class
Current research into the N,N-diethylbenzamide class of compounds is proceeding along several key trajectories, focusing on synthetic methodology, mechanistic understanding, and practical applications.
Synthetic Research: The synthesis of N,N-diethylbenzamides is a well-established area, with ongoing research aimed at improving efficiency, scalability, and environmental compatibility. Classical methods often involve the acylation of diethylamine (B46881) with a corresponding benzoyl chloride, which is effective but can require harsh reagents. prepchem.com More contemporary research has introduced several innovative methods:
Mitsunobu Reaction: A newer application involves the direct coupling of benzoic acids with diethylamine using reagents like triphenylphosphine and diisopropylazodicarboxylate (DIAD). nih.govtandfonline.com This method is notable for its ability to construct benzamides from readily available starting materials. nih.govtandfonline.com
Catalytic Methods: The use of heterogeneous copper nanoparticles on zeolite Y supports, with tert-butyl hydroperoxide (TBHP) as an oxidant, represents a move towards more sustainable and recyclable catalytic systems for amide bond formation. researchgate.net Similarly, copper-based metal-organic frameworks have been employed to promote oxidative coupling between carboxylic acids and formamides, achieving high yields of products like N,N-diethyl-3-methylbenzamide (DEET). mdpi.com
One-Pot Procedures: Efficient one-pot syntheses have been developed using activating agents such as 1,1'-carbonyl-diimidazole (CDI) to mediate the reaction between a toluic acid and diethylamine, resulting in high yields and simplified purification. sld.cumedigraphic.com Another single-pot process reacts carboxylic acids with N,N-diethyl carbamoyl chloride in the presence of an organic base. google.com
| Method | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Acyl Chloride Method | Benzoyl chloride, diethylamine, triethylamine | Traditional, high-yielding method. | prepchem.com |
| Mitsunobu Reaction | Benzoic acid, diethylamine, Ph₃P, DIAD | Direct coupling of acids and amines; believed to proceed via a non-classical mechanism. | nih.govtandfonline.com |
| Copper Nanoparticle Catalysis | Tertiary amines, acid anhydrides, CuNPs/Zeolite Y, TBHP | Heterogeneous catalysis, potentially greener approach. | researchgate.net |
| CDI Activation | m-Toluic acid, diethylamine, 1,1'-carbonyl-diimidazole | One-pot synthesis with high yields (94-95%) and easy purification. | sld.cumedigraphic.com |
| Carbamoyl Chloride Method | Carboxylic acid, N,N-diethyl carbamoyl chloride, organic base | Energy and time-saving single-pot process. | google.com |
Mechanistic Research: Mechanistic studies provide foundational knowledge for both synthesis and application. A key area of interest is the use of the N,N-diethylamide functional group as a directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. nih.govtandfonline.com Its strong Lewis basicity allows for regiocontrolled functionalization of aromatic rings, a powerful tool in complex organic synthesis. nih.govtandfonline.com Furthermore, investigations into the Mitsunobu reaction for benzamide (B126) synthesis suggest a non-classical mechanism involving an acyloxyphosphonium ion intermediate, which is an area of active study. nih.govtandfonline.com
Applied Research: The most dominant application for the N,N-diethylbenzamide class is as insect repellents. nih.gov N,N-diethyl-m-toluamide (DEET) is the most famous example and serves as a benchmark for the development of new analogues. nih.govresearchgate.net Research in this area focuses on structure-activity relationships to develop compounds with improved efficacy, duration, or safety profiles compared to DEET. nih.gov Studies have evaluated numerous analogues, such as N,N-diethylphenylacetamide (DEPA) and N,N-diethylbenzamide (DEB), for their repellency against various mosquito species. nih.govresearchgate.net For instance, one study found that N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide showed significantly better repellency than DEET against Aedes aegypti. nih.gov This highlights a trajectory of synthesizing and screening novel derivatives for enhanced performance. nih.govresearchgate.net
| Compound | Target Species | Comparative Efficacy vs. DEET | Reference |
|---|---|---|---|
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | Aedes aegypti & Anopheles stephensi | Significantly better against Ae. aegypti; slightly improved against An. stephensi. | nih.gov |
| N,N-diethylbenzamide (DEB) | Mosquitoes | Considered a suitable insect repellent, though some studies suggest DEET and DEPA have fewer respiratory effects in mice. | researchgate.net |
| N,N-diethylphenylacetamide (DEPA) | Mosquitoes | A long-acting, broad-spectrum repellent often compared with DEET. | researchgate.net |
| N,N-diethyl-3-hydroxybenzamide | Aedes aegypti & Anopheles stephensi | Poor repellent. | nih.gov |
Identification of Critical Knowledge Gaps and Unexplored Research Avenues
Despite the extensive research on this class of compounds, significant knowledge gaps remain, particularly concerning 4-acetamido-N,N-diethylbenzamide.
Absence of Specific Research: The most critical knowledge gap is the profound lack of published research focused specifically on this compound. There is no readily available data on its synthesis, properties, or potential applications.
Structure-Application Relationships Beyond Repellency: While the structure-activity relationship for insect repellency has been explored, the potential for other applications is a major unexplored avenue. The presence of both an amide and an acetamido group in this compound suggests possibilities for hydrogen bonding and coordination chemistry that have not been investigated. Its structural similarity to compounds with biological activity in other domains warrants exploration.
Mechanistic Details of Action: For most analogues beyond DEET, the precise mechanism of action, whether in repellent activity or other potential biological functions, is not well understood. The molecular targets and biochemical pathways they modulate are largely unknown.
Comparative Synthetic Efficiency: Numerous synthetic routes to the N,N-diethylbenzamide scaffold exist, but there is a lack of comparative studies to determine the most efficient and scalable methods for producing specific analogues, such as those with functional groups like the 4-acetamido substituent.
Future Directions in the Synthetic, Mechanistic, and Applied Research of this compound and its Analogues
The identified knowledge gaps point toward clear future directions for research, with this compound serving as a focal point for new investigations.
Synthetic Research: The immediate priority is the development and optimization of synthetic routes to this compound. Future research should:
Adapt existing methods, such as the Mitsunobu reaction or CDI-mediated coupling, starting from 4-acetamidobenzoic acid. nih.govsld.cu
Explore the efficiency of modern catalytic approaches, like those using copper nanoparticles, for the synthesis of this specific analogue to promote greener and more efficient chemical processes. researchgate.netmdpi.com
Develop a library of related analogues by modifying the position of the acetamido group or introducing other substituents on the aromatic ring to enable comprehensive structure-activity relationship studies.
Mechanistic Research: Once synthesized, a fundamental characterization of this compound is essential. Future work should focus on:
Detailed physicochemical and spectroscopic characterization of the compound.
Utilizing its N,N-diethylamide handle to explore its potential in directed ortho-metalation (DoM) chemistry, potentially leading to novel, complex molecules. nih.govtandfonline.com
Conducting computational studies to predict its electronic properties, potential binding affinities to biological targets, and compare them to known repellents like DEET.
If any biological activity is discovered, subsequent studies should aim to elucidate its mechanism of action at the molecular level.
Applied Research: This is the most significant area for future exploration. A systematic screening of this compound and its newly synthesized analogues is required.
The primary applied research avenue is to test its efficacy as an insect repellent against a range of vectors, such as mosquitoes, ticks, and flies, using established methodologies. nih.govnih.gov
Beyond repellency, the compound should be screened for other biological activities. The acetamido-aromatic motif is present in various pharmaceutically active compounds, suggesting potential for antimicrobial, antifungal, or other therapeutic applications.
The unique functional groups of this compound could also make it a valuable intermediate in materials science or agrochemical research, avenues that are entirely unexplored.
Q & A
Basic: What are the optimal synthetic routes for 4-acetamido-N,N-diethylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-acetamidobenzoic acid with diethylamine via an amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with coupling agents like HOBt to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
- Temperature control : Maintain 0–25°C to prevent side reactions (e.g., over-activation of intermediates) .
- Purification : Employ mass-directed preparative LC to isolate high-purity product (>95%) .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and amide bond integrity. For example, the diethyl group shows a triplet at ~1.2 ppm (CH3) and a quartet at ~3.4 ppm (CH2) .
- LC-MS (ESI) : Validates molecular weight (e.g., [M+H]+ peak at 291.2 m/z) and purity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., acetamido group interactions) .
Basic: How is this compound screened for biological activity in early-stage research?
- In vitro enzyme assays : Test inhibition of kinases or proteases using fluorescence-based readouts (e.g., ADP-Glo™ kinase assay) .
- Cell viability assays : Evaluate cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7) .
- Receptor binding studies : Radioligand displacement assays (e.g., δ-opioid receptor binding with [3H]DADLE) .
Advanced: How do structural modifications influence the compound’s pharmacological activity?
- Diethylamide vs. cyclohexylamide : Diethyl groups enhance blood-brain barrier permeability but reduce metabolic stability compared to bulkier substituents .
- Nitro vs. methoxy substituents : The 3-nitro group in analogs (e.g., 4-acetamido-N,N-diethyl-3-nitrobenzamide) increases electrophilicity, potentially enhancing enzyme inhibition but raising toxicity risks .
- SAR studies : Use QSAR models to correlate logP values with receptor affinity (e.g., δ-opioid EC50 < 10 nM for AZD2327 analogs) .
Advanced: What methodologies are used to study protein-ligand interactions involving this compound?
- Molecular docking : Simulate binding poses with δ-opioid receptors using AutoDock Vina (e.g., hydrogen bonds with Tyr308) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) in real time; reported KD values for benzamide derivatives range from 1–50 nM .
- Fluorescence polarization : Quantify competitive binding with fluorescent probes (e.g., FITC-labeled peptides) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers (e.g., conflicting δ-opioid agonist vs. antagonist activity in SNC80 vs. AZD2327) .
- Replicate key assays : Standardize protocols (e.g., cell line origin, serum concentration) to minimize variability .
- Probe off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets .
Advanced: What strategies mitigate instability of this compound under physiological conditions?
- pH optimization : Stabilize the amide bond by formulating in buffered solutions (pH 6–8) to prevent hydrolysis .
- Prodrug design : Mask the acetamido group as a tert-butyl carbamate, which is cleaved enzymatically in vivo .
- Lyophilization : Improve shelf life by lyophilizing with cryoprotectants (e.g., trehalose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
